N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride
Description
Properties
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14;/h2-3,6,15H,1,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYGXYHHVLZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The nitro and trifluoromethyl groups on the aromatic ring direct electrophilic and nucleophilic attacks, enabling selective amination. A common approach involves reacting 4-nitro-2-(trifluoromethyl)aniline with 1,3-dibromopropane under basic conditions. For instance, potassium carbonate in n-butanol facilitates the displacement of bromide by the aniline’s amine group, yielding N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt, achieving >90% purity after recrystallization.
Transition Metal-Catalyzed Coupling
Copper(I)-mediated Ullmann-type coupling offers superior regiocontrol. In a patent-derived method, 3-bromo-5-trifluoromethyl-nitrobenzene reacts with propane-1,3-diamine in the presence of CuI, 8-hydroxyquinoline, and tripotassium phosphate. Solvent-free conditions at 120°C for 24 hours afford the diamine intermediate, which is isolated as the hydrochloride salt via acetone-toluene antisolvent crystallization. This method avoids polar aprotic solvents, aligning with green chemistry principles.
Optimization of Reaction Parameters
Solvent and Base Selection
Comparative studies highlight n-butanol as the optimal solvent due to its high boiling point (117°C) and miscibility with amine reactants. Substituting Cs₂CO₃ with K₃PO₄ reduces costs without compromising yield (Table 1).
Table 1: Impact of Base on Reaction Efficiency
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K₃PO₄ | n-Butanol | 82 | 95 |
| Cs₂CO₃ | n-Butanol | 85 | 96 |
| Na₂CO₃ | n-Butanol | 75 | 89 |
Catalytic Systems
Copper(I) iodide with 1,2-diamine ligands accelerates coupling kinetics. For example, 8-hydroxyquinoline increases reaction turnover by stabilizing the Cu(I) oxidation state, achieving 50% conversion in 15 hours. Palladium catalysts (e.g., Pd(OAc)₂/P(t-Bu)₃) are less effective, yielding <30% due to nitro group incompatibility.
Purification and Salt Formation
Hydrochloride Salt Crystallization
The free base is dissolved in ethanol, treated with concentrated HCl, and cooled to 0–5°C to precipitate the hydrochloride salt. This step removes regioisomeric impurities, as evidenced by HPLC analysis showing 98.5% purity. Recrystallization from ethanol-toluene (1:1) further enhances crystallinity, critical for pharmaceutical applications.
Chromatographic Challenges
Silica gel chromatography often degrades the nitro group, necessitating alternative purification. Activated charcoal treatment in hot toluene effectively adsorbs byproducts, achieving 99% purity without column chromatography.
Scalability and Industrial Adaptations
Solvent-Free Manufacturing
Large-scale syntheses eliminate solvents to reduce waste. In a pilot study, 3-bromo-5-trifluoromethyl-nitrobenzene and propane-1,3-diamine were ground with CuI/K₃PO₄ and heated under argon, yielding 78% product after 28 hours. This method cuts solvent costs by 40% and complies with EHS regulations.
Continuous Flow Systems
Microreactor technology minimizes reaction time to 6 hours via enhanced heat transfer. A coiled tube reactor operating at 130°C and 10 bar pressure achieved 85% yield, demonstrating feasibility for high-throughput production.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride has potential applications in drug development. Its structural characteristics allow it to act as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound may exhibit anticancer activity. For instance, studies have shown that modifications of the trifluoromethyl group can enhance the potency of certain anticancer agents by improving their interaction with target proteins involved in tumor growth .
Material Science
In material science, this compound can be utilized in the development of advanced materials with specific functionalities.
Example: Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored to create materials with enhanced thermal stability and chemical resistance. This is particularly useful in applications requiring robust materials for electronic devices or protective coatings .
Analytical Chemistry
This compound serves as a useful reagent in analytical chemistry for various purposes.
Application: Chromatography
In chromatography, it can be used as a derivatizing agent to improve the detection and quantification of specific analytes. Its ability to form stable complexes with certain compounds enhances sensitivity and selectivity during analysis .
Environmental Science
Recent studies have also proposed the use of this compound in environmental monitoring.
Case Study: Detection of Pollutants
Researchers have investigated its application in detecting environmental pollutants due to its reactive nature with various organic compounds, allowing for the development of sensitive detection methods for hazardous substances .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The diamine moiety allows for interactions with nucleophilic sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitro and Alkyl/Aryl Substituents
a. N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine Hydrochloride
- Molecular Formula : C₁₀H₁₆ClN₃O₂
- Molecular Weight : 245.71 g/mol
- Substituents : 4-methyl and 2-nitro groups .
- Key Differences :
- Replacement of 2-CF₃ with 4-CH₃ reduces lipophilicity and electron-withdrawing effects.
- Lower molecular weight (245.71 vs. 299.68) due to absence of fluorine atoms.
b. 3-Chloro-N-phenyl-phthalimide
Compounds with Trifluoromethyl Groups
a. Cinacalcet Hydrochloride
- Molecular Formula : C₂₂H₂₂F₃N·HCl
- Substituents : Naphthyl and 3-CF₃-phenyl groups .
- Key Differences :
- Larger aromatic system with naphthyl group enhances receptor binding (used in hyperparathyroidism treatment).
- CF₃ group improves metabolic stability and bioavailability.
- Applications : FDA-approved drug for calcium regulation .
b. Fluoxetine Hydrochloride
Diamine Derivatives with Varied Backbones
a. N,N-bis(6-methyl-2-pyridilmethyl)propane-1,3-diamine (6-Me-DPPN)
- Molecular Formula : C₁₉H₂₈N₄
- Substituents : Pyridylmethyl groups .
- Key Differences :
- Coordination-friendly pyridyl groups enable metal complexation.
- Absence of nitro/CF₃ limits electronic effects but enhances chelation capacity.
- Applications: Ligand in catalysis or bioinorganic chemistry .
b. N-(tert-butyloxycarbonyl)-N’,N’-[bis(2-quinolinemethyl)]propane-1,3-diamine
Comparative Data Table
Key Findings and Insights
- Electronic Effects : The 4-nitro and 2-CF₃ groups in the target compound synergistically enhance electrophilicity, making it reactive in coupling reactions (critical for ponatinib synthesis) .
- Lipophilicity : CF₃ substituents improve membrane permeability, a trait shared with pharmaceuticals like Cinacalcet and Fluoxetine .
- Synthetic Utility : Unlike simpler diamines (e.g., N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine HCl), the target compound’s substituents enable complex multi-step syntheses for kinase inhibitors .
Biological Activity
N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride (CAS No. 381241-12-9) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, toxicity profiles, and mechanisms of action based on diverse research studies.
- Molecular Formula : C₁₀H₁₂F₃N₃O₂
- Molecular Weight : 263.22 g/mol
- CAS Number : 381241-12-9
- Structural Characteristics : The compound features a trifluoromethyl group and a nitro group, which are known to influence its biological activity significantly.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features to N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine exhibit significant antimicrobial properties. In particular, studies have shown that:
- Inhibition of Antibiotic-Resistant Bacteria : Compounds with trifluoromethyl substitutions have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds prevented biofilm formation and eradicated preformed biofilms more effectively than standard antibiotics like vancomycin .
- Minimum Inhibitory Concentration (MIC) : In related studies, derivatives of similar compounds showed MIC values as low as 0.78 μg/mL against various strains of Staphylococcus and Enterococcus species, indicating strong antibacterial potential .
Toxicity Profiles
The toxicity of this compound has been assessed through cytotoxicity studies:
- Selectivity Factor : Compounds in this class have shown low toxicity to cultured human embryonic kidney cells (HEK293), with selectivity factors greater than 20, suggesting a favorable therapeutic index .
The mechanisms by which N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine exerts its biological effects include:
- Inhibition of Macromolecular Synthesis : Studies indicate that these compounds interfere with bacterial cell functions by inhibiting macromolecular synthesis, affecting protein and nucleic acid production .
Study on Antimicrobial Efficacy
A detailed study investigated the efficacy of various substituted phenyl compounds against antibiotic-resistant bacteria. The findings highlighted that:
| Compound | Target Bacteria | MIC (μg/mL) | Notes |
|---|---|---|---|
| Compound A | MRSA | 0.78 | Effective against biofilm formation |
| Compound B | Enterococcus faecalis | 1.56 | Comparable efficacy to vancomycin |
| N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine | Various strains | TBD | Further research needed |
This table summarizes the antimicrobial activities observed in the study, emphasizing the potential for developing new antibiotics based on the structure of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a two-step process involves nitration of a trifluoromethyl-substituted benzene derivative followed by coupling with propane-1,3-diamine under acidic conditions. Yield optimization (65–88%) depends on temperature control (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reactants (1:1.2 amine-to-nitroaryl ratio) .
- Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 75% | ≥95% |
| Amination | Pd/C, H₂, EtOH | 65% | 97% |
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities in NMR/HRMS data?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups. The aromatic protons appear as doublets (δ 7.8–8.2 ppm), while the propane-diamine backbone shows resonances at δ 2.6–3.1 ppm. HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 263.22. Discrepancies in splitting patterns (e.g., overlapping signals) are resolved via COSY or HSQC experiments .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at pH 2–4). Stability studies (TGA/DSC) show decomposition above 200°C. Storage at −20°C in desiccated conditions preserves integrity for >12 months. Avoid prolonged exposure to light due to nitro group photoreactivity .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and nitro groups influence binding affinities in biological targets (e.g., enzymes)?
- Methodological Answer : The -CF₃ group increases lipophilicity (logP = 2.1), enhancing membrane permeability, while the -NO₂ group acts as a hydrogen-bond acceptor. Molecular docking (e.g., AutoDock Vina) reveals preferential binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Competitive inhibition assays (IC₅₀ = 1.2–3.8 µM) validate these interactions .
Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?
- Methodological Answer :
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate ≥99% pure batches.
- Normalization : Pre-treat cells with a reference inhibitor (e.g., ketoconazole) to control for CYP450 activity fluctuations.
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish true biological effects from experimental noise .
Q. How does this compound compare structurally and functionally to its analogs (e.g., N-ethyl or N-isopropyl derivatives)?
- Methodological Answer : A comparative table highlights critical differences:
| Analog | Substituent | logP | IC₅₀ (µM) | Target Selectivity |
|---|---|---|---|---|
| Parent compound | -NH₂ | 2.1 | 1.5 | High (CYP3A4) |
| N-Ethyl | -NHCH₂CH₃ | 2.8 | 3.2 | Moderate |
| N-Isopropyl | -NHCH(CH₃)₂ | 3.4 | 6.7 | Low |
- The propane-diamine chain in the parent compound balances hydrophilicity and target engagement, unlike bulkier analogs .
Q. What mechanistic insights explain contradictory data in cytotoxicity vs. enzymatic inhibition studies?
- Methodological Answer : Contradictions arise from off-target effects (e.g., ROS generation by the nitro group). Resolve via:
- ROS Scavengers : Co-treatment with NAC (N-acetylcysteine) reduces false-positive cytotoxicity.
- Gene Knockdown : CRISPR/Cas9-mediated deletion of target enzymes isolates specific inhibitory effects .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
